molecular formula C25H22ClNO4 B1310841 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid CAS No. 331763-60-1

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Cat. No. B1310841
M. Wt: 435.9 g/mol
InChI Key: FMGGSUXYRDKFJX-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H22ClNO4 and its molecular weight is 435.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solid-Phase Synthesis of β-Peptides

The preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides is a key application. A diastereoselective amidomethylation process forms the basis of this preparation, demonstrating the compound's utility in peptide synthesis (Šebesta & Seebach, 2003).

Synthesis of β-Amino Acids

The Arndt-Eistert protocol has been successfully applied starting from Fmoc α-amino acids to enantiomerically pure N-Fmoc-protected β-amino acids. This showcases the compound's role in the efficient synthesis of amino acid derivatives (Ellmerer-Müller et al., 1998).

Radiotracer Studies

This compound has been used in the synthesis of new GABAB agonists for PET radiotracers, demonstrating its role in neuroimaging and the study of brain receptors. Specifically, it has been involved in the synthesis of a compound with high inhibition binding affinity and agonist response, highlighting its potential in medical imaging research (Naik et al., 2018).

Crystal Engineering

The compound's derivatives have been studied for their self-assembly and potential in crystal engineering. This includes investigations into the multicomponent crystals of baclofen, a related compound, with various acids, offering insights into crystal structure and intermolecular interactions (Báthori & Kilinkissa, 2015).

Solid-Phase Synthesis of C-Terminal Peptide Amides

The compound is instrumental in the preparation of Xanthenylamide (XAL) handles for solid-phase synthesis, enabling the synthesis of C-terminal peptide amides under mild conditions. This showcases its utility in peptide synthesis and the development of novel synthetic methodologies (Han et al., 1996).

properties

IUPAC Name

(3R)-4-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGGSUXYRDKFJX-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426575
Record name (3R)-4-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid

CAS RN

331763-60-1
Record name (βR)-4-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-4-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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